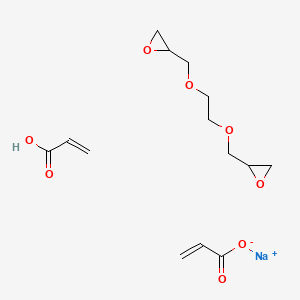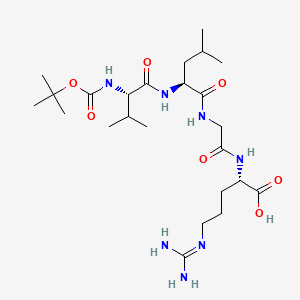![molecular formula C3H8O B561426 Propanol-N, [1-3H] CAS No. 19986-23-3](/img/structure/B561426.png)
Propanol-N, [1-3H]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanol-N, [1-3H] is a tritiated form of propanol, where the hydrogen atom at the first position is replaced by tritium, a radioactive isotope of hydrogen. This compound is used extensively in scientific research due to its radioactive properties, which allow for tracing and studying various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanol-N, [1-3H] can be synthesized through the catalytic hydrogenation of propionaldehyde using tritium gas. The reaction typically involves a catalyst such as palladium on carbon (Pd/C) under controlled conditions to ensure the incorporation of tritium at the desired position.
Industrial Production Methods
Industrial production of propanol, including its tritiated form, often involves the hydroformylation of ethylene to produce propionaldehyde, followed by catalytic hydrogenation. For the tritiated version, tritium gas is used instead of hydrogen gas in the hydrogenation step.
Analyse Des Réactions Chimiques
Types of Reactions
Propanol-N, [1-3H] undergoes typical reactions of primary alcohols, including:
Oxidation: Propanol-N, [1-3H] can be oxidized to propanal or propionic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: It can react with halogenating agents like phosphorus trichloride to form propyl halides.
Esterification: Reacting with carboxylic acids in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Phosphorus trichloride (PCl3) with catalytic zinc chloride (ZnCl2).
Esterification: Carboxylic acids with sulfuric acid (H2SO4) as a catalyst.
Major Products
Oxidation: Propanal or propionic acid.
Substitution: Propyl halides.
Esterification: Propyl esters.
Applications De Recherche Scientifique
Propanol-N, [1-3H] is widely used in various fields of scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of propanol in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Mécanisme D'action
The mechanism of action of propanol-N, [1-3H] involves its incorporation into biochemical pathways where it can be traced due to its radioactive properties. The tritium label allows researchers to monitor the movement and transformation of the compound within biological systems, providing insights into metabolic pathways and molecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Propanol: A primary alcohol with similar chemical properties but without the radioactive label.
2-Propanol (Isopropanol): An isomer of propanol with different physical properties and uses.
Butanol: A four-carbon alcohol with higher boiling point and different applications.
Uniqueness
Propanol-N, [1-3H] is unique due to its radioactive tritium label, which makes it invaluable for tracing and studying biochemical processes. This property distinguishes it from non-radioactive alcohols like 1-propanol and 2-propanol, which cannot be used for such detailed tracing studies.
Propriétés
IUPAC Name |
1,1-ditritiopropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i3T2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDERNNFJNOPAEC-WTJCDBBSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C([3H])(CC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
64.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzo[4,5]imidazo[2,1-f][1,2,4]triazine](/img/structure/B561343.png)



![Cyclopropanecarbonyl chloride, 2-(1,3-butadienyl)-, [1alpha,2beta(E)]- (9CI)](/img/new.no-structure.jpg)

![1H-Cyclopenta[3,4]pyrazolo[1,5-A]pyridine](/img/structure/B561354.png)

![[1,2,5]Oxadiazolo[3,4-G]quinoxaline](/img/structure/B561357.png)



